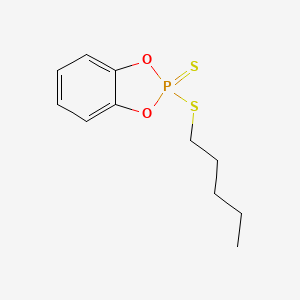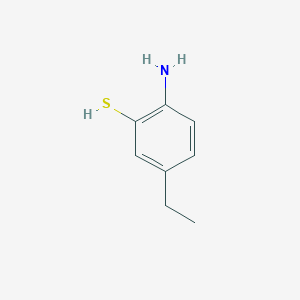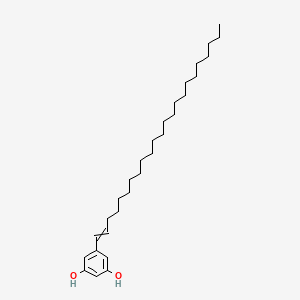
5-(Tricos-1-EN-1-YL)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the chemical formula C29H50O2 and a molecular weight of 430.717 g/mol . This compound is characterized by a long aliphatic chain attached to a benzene ring with two hydroxyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tricos-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with a long-chain alkene, such as tricosene. The reaction is usually carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on the resorcinol, followed by the addition of the alkene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tricos-1-EN-1-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated alkylresorcinols.
Substitution: Ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
5-(Tricos-1-EN-1-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of alkylresorcinols.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain cosmetic products due to its potential skin-beneficial properties.
Mécanisme D'action
The mechanism of action of 5-(Tricos-1-EN-1-YL)benzene-1,3-diol is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. This compound may also interact with cellular signaling pathways involved in inflammation and microbial defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar structure with a shorter aliphatic chain.
5-(Octadec-9-en-1-yl)benzene-1,3-diol: Similar structure with an intermediate-length aliphatic chain.
Uniqueness
5-(Tricos-1-EN-1-YL)benzene-1,3-diol is unique due to its long aliphatic chain, which may impart different physicochemical properties compared to its shorter-chain analogs. This can influence its solubility, reactivity, and biological activity .
Propriétés
Numéro CAS |
91490-98-1 |
|---|---|
Formule moléculaire |
C29H50O2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
5-tricos-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h22-26,30-31H,2-21H2,1H3 |
Clé InChI |
MCDSNVQSEUOTPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



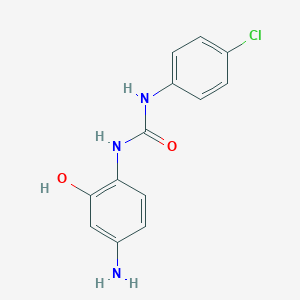
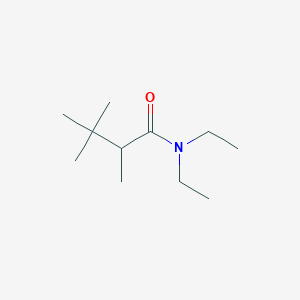
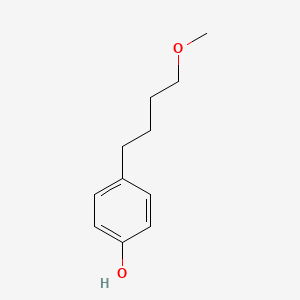

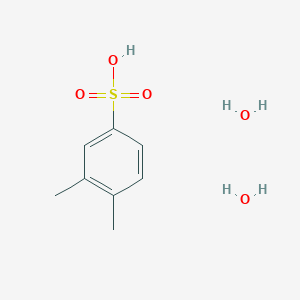
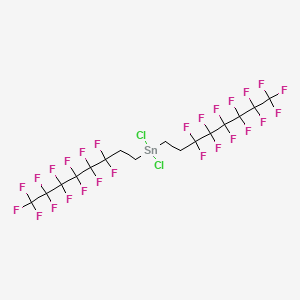
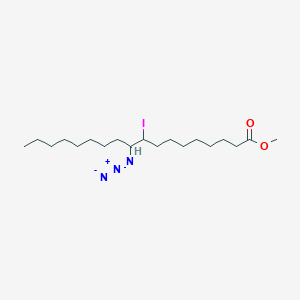
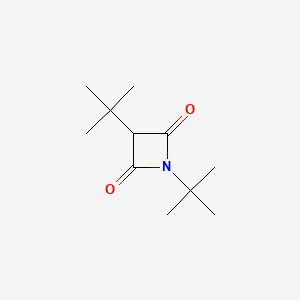
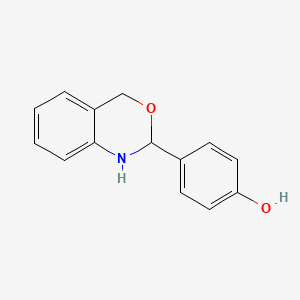
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
